N-9H-purin-6-ylalanine is a compound that combines the purine base structure with the amino acid alanine. This compound is of interest in various fields, including biochemistry and medicinal chemistry, due to its potential applications in drug design and biological research. The purine moiety is a critical component of nucleotides and nucleic acids, while alanine is an essential amino acid involved in protein synthesis.
N-9H-purin-6-ylalanine can be synthesized through various chemical methods or isolated from biological sources. The purine base can be derived from nucleic acids, while alanine can be sourced from protein hydrolysis or synthesized from simpler organic compounds.
N-9H-purin-6-ylalanine belongs to the class of purine derivatives. It can be classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. Additionally, it falls under the category of amino acids due to the presence of the amino group associated with alanine.
The synthesis of N-9H-purin-6-ylalanine can be achieved through several methods, including:
The synthesis typically requires careful control of temperature, pH, and reaction time to achieve optimal yields. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor reaction progress and confirm product identity.
The molecular structure of N-9H-purin-6-ylalanine consists of a purine ring fused with an alanine side chain. The purine ring contains two nitrogen atoms at positions 1 and 3, contributing to its aromatic character.
N-9H-purin-6-ylalanine can participate in various chemical reactions typical for both purines and amino acids:
Reactions involving N-9H-purin-6-ylalanine often require specific conditions such as controlled pH and temperature to ensure selectivity and yield. Kinetics studies may also provide insights into reaction mechanisms.
The biological activity of N-9H-purin-6-ylalanine may involve interactions with various enzymes or receptors within cells. Its mechanism could include:
Studies on similar compounds suggest that modifications in the purine structure or alanine side chain can significantly affect binding affinity and biological activity, indicating that structure-function relationships are crucial for understanding its mechanism.
N-9H-purin-6-ylalanine is typically a crystalline solid at room temperature. Its solubility in water is moderate due to the presence of both hydrophilic (amino group) and hydrophobic (purine ring) components.
N-9H-purin-6-ylalanine has potential applications in several scientific fields:
The synthesis of N-9H-purin-6-ylalanine derivatives fundamentally exploits the high electrophilicity of the C6 position in purine systems, particularly in 6-chloropurine precursors. This position exhibits exceptional reactivity toward nucleophilic displacement due to the electron-withdrawing effect of adjacent nitrogen atoms within the bicyclic structure. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the chlorine atom is readily displaced by nitrogen nucleophiles, including α-amino acids or their protected derivatives. Computational studies using density functional theory (DFT) have demonstrated that the C6 position maintains high electrophilic character across various purine tautomers, with atomic softness analysis confirming its superior susceptibility to nucleophilic attack compared to other ring positions like N7 or N9 [6] [9].
This synthetic route typically employs refluxing aqueous sodium carbonate as the reaction medium, facilitating the nucleophilic substitution while maintaining the integrity of the amino acid's chiral center. The reaction exhibits broad functional group tolerance, accommodating aromatic ((S)-phenylalanine), aliphatic ((S)-valine), and branched-chain ((S)-alanine) amino acids. Kinetic studies reveal that the reaction rate is significantly influenced by the electron-donating or withdrawing nature of substituents on the purine ring. For instance, 2-aminopurine derivatives exhibit enhanced reactivity compared to unsubstituted purines due to the electron-donating amino group, which further activates the C6 position toward nucleophilic displacement [6]. Chiral HPLC analysis of products synthesized under these conditions confirmed enantiomeric excess exceeding 99%, demonstrating the absence of racemization at the amino acid's chiral center during nucleophilic substitution [6].
Table 1: Nucleophilic Substitution at C6 of 6-Chloropurine with Amino Acids
Amino Acid | Purine Precursor | Reaction Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
(S)-Phenylalanine | 6-Chloropurine | Na₂CO₃ (aq), reflux, 8h | N-(Purin-6-yl)-(S)-phenylalanine | 65 | [6] |
(S)-Valine | 6-Chloropurine | Na₂CO₃ (aq), reflux, 10h | N-(Purin-6-yl)-(S)-valine | 58 | [6] |
(S)-Alanine | 6-Chloropurine | Na₂CO₃ (aq), reflux, 7h | N-(Purin-6-yl)-(S)-alanine | 62 | [6] |
Glycine | 2-Amino-6-chloropurine | Na₂CO₃ (aq), reflux, 6h | N-(2-Aminopurin-6-yl)glycine | 75 | [6] |
Carbodiimide-mediated coupling represents a key strategy for constructing peptide bonds between pre-formed N-(purin-6-yl) amino acids and additional amino acid units, such as (S)-glutamic acid. This approach employs coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), typically in the presence of catalysts like 1-hydroxybenzotriazole (HOBt) and bases such as N,N-diisopropylethylamine (DIEA). The reaction involves activating the carboxylic acid group of the N-(purin-6-yl) amino acid to form an O-acylisourea intermediate, which is subsequently attacked by the amine group of the amino acid ester (e.g., dimethyl (S)-glutamate) [6].
A critical limitation of this method is the significant racemization observed at the chiral center of the N-(purin-6-yl)-α-amino acid component. Studies consistently report diastereomeric ratios of approximately 60:40 ((S,S):(R,S)) in the resulting dipeptide conjugates, irrespective of optimization efforts involving temperature modulation (0°C coupling), reagent order variation, or alternative coupling agents like TBTU [6]. This racemization is attributed to the formation of a transient oxazolone intermediate at the activated carbonyl of the N-(purin-6-yl)-α-amino acid. The electron-withdrawing purine ring, particularly through resonance effects involving the imidazole nitrogen atoms, stabilizes the oxazolone intermediate, rendering its Cα proton acidic and susceptible to base-catalyzed deprotonation. Subsequent reprotonation occurs non-stereoselectively, leading to epimerization [6]. This pathway aligns with the Jones mechanism proposed for racemization during peptide coupling of N-acylamino acids [6]. Notably, coupling reactions using achiral N-(purin-6-yl)glycine or N-(purin-6-yl)-β-alanine with chiral amino components proceed without racemization, underscoring the critical role of the chiral α-carbon adjacent to the activated carbonyl in the epimerization process [6] [3].
Achieving enantiomerically pure N-9H-purin-6-ylalanine-containing dipeptides necessitates meticulous stereochemical control strategies due to the inherent racemization risk during carbodiimide coupling. The primary successful approach circumvents activation of the chiral N-(purin-6-yl) amino acid altogether. Instead, it utilizes pre-formed, enantiomerically pure dipeptides as nucleophiles in reactions with 6-chloropurine [6]. This method involves synthesizing protected dipeptides, such as Boc-protected (S)-alanyl-(S)-glutamic acid dimethyl ester, via standard peptide coupling protocols. Subsequent deprotection—removal of the Boc group with trifluoroacetic acid followed by alkaline hydrolysis of the methyl esters—yields the free dipeptide. This dipeptide then acts as the nucleophile, displacing chlorine from 6-chloropurine under basic aqueous conditions (Na₂CO₃, reflux) to furnish the target conjugate, N-(purin-6-yl)-(S)-alanyl-(S)-glutamic acid, exclusively as the (S,S)-diastereomer. Chiral HPLC analysis confirmed enantiomeric purity exceeding 99% for dipeptides synthesized via this route [6].
Investigations into the racemization mechanism during carbodiimide coupling explored structural modifications of the purine ring. Synthesis and coupling of analogues like N-(9-benzylpurin-6-yl)-(S)-alanine and N-(7-deazapurin-6-yl)-(S)-alanine revealed that racemization persisted despite blocking N9 or removing the N7 nitrogen atom. This demonstrated that the imidazole fragment (N7/N9) does not play an indispensable role in facilitating oxazolone formation or stabilizing the intermediate responsible for racemization. The electron-deficient nature of the purine system as a whole appears sufficient to drive epimerization via the oxazolone pathway [6].
Table 2: Strategies for Obtaining Enantiomerically Pure N-(Purin-6-yl) Dipeptides
Strategy | Key Steps | Chiral Center at Risk | Diastereomeric Ratio (S,S):(R,S) | Enantiomeric Excess (ee) | Reference |
---|---|---|---|---|---|
Carbodiimide Coupling of N-(Purin-6-yl)-(S)-AA¹ to Dimethyl (S)-Glu | DCC/HOBt/DIEA, DMF, rt | N-(Purin-6-yl)-(S)-AA¹ | ~60:40 | Not applicable (diastereomers) | [6] |
Nucleophilic Substitution with Pre-formed (S,S)-Dipeptide | (S,S)-Dipeptide + 6-Chloropurine, Na₂CO₃, reflux | None | >99:1 | >99% (S,S) | [6] |
Use of N-(9-Benzylpurin-6-yl)-(S)-Ala | Coupling to Dimethyl (S)-Glu via DCC/HOBt | N-(9-Benzylpurin-6-yl)-(S)-Ala | ~60:40 | Not applicable (diastereomers) | [6] |
Use of N-(7-Deazapurin-6-yl)-(S)-Ala | Coupling to Dimethyl (S)-Glu via DCC/HOBt | N-(7-Deazapurin-6-yl)-(S)-Ala | ~60:40 | Not applicable (diastereomers) | [6] |
¹AA = Amino Acid (Ala, Phe, Val) |
The most reliable method for synthesizing enantiomerically pure N-9H-purin-6-ylalanine dipeptide conjugates relies on utilizing protected dipeptides as nucleophiles. The synthesis commences with the preparation of orthogonally protected dipeptides, such as Boc-(S)-alanyl-(S)-glutamic acid dimethyl ester [(S,S)-6a–c], using established peptide synthesis methodologies like mixed anhydride or carbodiimide coupling [6]. Crucial to maintaining stereochemical integrity is the use of coupling conditions known to minimize racemization, such as low temperatures and additives like HOBt. Following dipeptide assembly, a two-step deprotection sequence is performed: alkaline hydrolysis (NaOH/MeOH/H₂O) cleaves the methyl ester protecting groups of the glutamic acid moiety, yielding the dicarboxylic acid, and subsequent treatment with trifluoroacetic acid (TFA) in dichloromethane removes the N-terminal Boc group, liberating the free dipeptide amine [(S,S)-7a–c] [6].
This free dipeptide then serves as the nucleophile in the key step: nucleophilic aromatic substitution with 6-chloropurine (or 2-amino-6-chloropurine). The reaction is typically conducted in aqueous sodium carbonate under reflux conditions. The free amine of the dipeptide attacks the electron-deficient C6 carbon of the purine ring, displacing chloride and forming the desired C–N bond. This route bypasses the problematic activation step of the chiral N-(purin-6-yl) amino acid, thereby completely avoiding the racemization pathway encountered during carbodiimide-mediated coupling. The final products, such as N-(purin-6-yl)-(S)-alanyl-(S)-glutamic acid [(S,S)-4a], are obtained exclusively as single diastereomers, as confirmed by 1H NMR spectroscopy and chiral HPLC analysis [6]. This method offers superior stereochemical fidelity and is particularly valuable for synthesizing conjugates where the purine is linked to the N-terminus of a dipeptide sequence containing sensitive α-amino acids.
Table 3: Synthesis of Purinyl Dipeptides via Protected Dipeptide Nucleophiles
Protected Dipeptide | Deprotection Conditions | Purine Electrophile | Coupling Conditions | Target Conjugate | Yield (%) | Reference |
---|---|---|---|---|---|---|
Boc-(S)-Ala-(S)-Glu(OMe)₂ | 1. NaOH/MeOH/H₂O 2. TFA/DCM | 6-Chloropurine | Na₂CO₃ (aq), reflux, 12h | N-(Purin-6-yl)-(S)-alanyl-(S)-glutamic acid [(S,S)-4a] | 68 | [6] |
Boc-(S)-Phe-(S)-Glu(OMe)₂ | 1. NaOH/MeOH/H₂O 2. TFA/DCM | 6-Chloropurine | Na₂CO₃ (aq), reflux, 14h | N-(Purin-6-yl)-(S)-phenylalanyl-(S)-glutamic acid [(S,S)-4b] | 63 | [6] |
Boc-(S)-Val-(S)-Glu(OMe)₂ | 1. NaOH/MeOH/H₂O 2. TFA/DCM | 6-Chloropurine | Na₂CO₃ (aq), reflux, 15h | N-(Purin-6-yl)-(S)-valyl-(S)-glutamic acid [(S,S)-4c] | 60 | [6] |
H-(S)-Ala-(S)-Glu(OH)₂ | Not required | 2-Amino-6-chloropurine | Na₂CO₃ (aq), reflux, 10h | N-(2-Aminopurin-6-yl)-(S)-alanyl-(S)-glutamic acid | 72 | [6] |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: